An In-Depth Technical Guide to the Fundamental Properties of Dibenzo[a,j]coronene
An In-Depth Technical Guide to the Fundamental Properties of Dibenzo[a,j]coronene
This guide provides a comprehensive technical overview of the core physicochemical properties of dibenzo[a,j]coronene, a significant polycyclic aromatic hydrocarbon (PAH). Designed for researchers, chemists, and materials scientists, this document synthesizes established data with theoretical principles to offer field-proven insights into the molecule's structure, synthesis, and electronic behavior.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) represent a foundational class of molecules in organic electronics, materials science, and astrophysics. Their extended π-conjugated systems endow them with unique optical and electronic properties, making them ideal candidates for applications such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices.[1] Within this vast family, coronene (C₂₄H₁₂) and its derivatives are of particular interest as they can be considered molecular subunits of graphene, often referred to as "nanographenes."
Dibenzo[a,j]coronene (C₃₂H₁₆) is a larger, higher analogue of coronene, featuring two additional fused benzene rings. This extension of the π-system modulates its fundamental properties, yet it remains less comprehensively characterized than its parent compound. This guide aims to consolidate the known data on dibenzo[a,j]coronene and provide a robust framework for its scientific exploration.
Section 1: Molecular Structure and Identification
The identity and purity of a molecular compound are paramount for any subsequent investigation. Dibenzo[a,j]coronene is a planar, non-alternant PAH with the chemical formula C₃₂H₁₆.[2] Its key identifiers are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₂H₁₆ | [2][3] |
| Molecular Weight | 400.47 g/mol | [2][3] |
| CAS Number | 190-72-7 | [2][3] |
| Synonyms | 1,2,7,8-Dibenzocoronene, Dibenzo(a,j)coronene | [3] |
| Appearance | Yellowish, crystalline solid |
graph "Dibenzo_a_j_coronene_Structure" { layout=neato; node [shape=point, color="#202124"]; edge [color="#202124"];// Define node positions for the dibenzo[a,j]coronene structure C1 [pos="0,2.6"]; C2 [pos="-1.2,2.1"]; C3 [pos="-1.2,1.1"]; C4 [pos="0,0.6"]; C5 [pos="1.2,1.1"]; C6 [pos="1.2,2.1"]; C7 [pos="-2.4,1.6"]; C8 [pos="-2.4,0.6"]; C9 [pos="-1.2,0.1"]; C10 [pos="0,-0.4"]; C11 [pos="1.2,0.1"]; C12 [pos="2.4,0.6"]; C13 [pos="2.4,1.6"]; C14 [pos="-3.6,0.1"]; C15 [pos="-2.4,-0.4"]; C16 [pos="-1.2,-0.9"]; C17 [pos="0,-1.4"]; C18 [pos="1.2,-0.9"]; C19 [pos="2.4,-0.4"]; C20 [pos="3.6,0.1"]; C21 [pos="-3.6,-0.9"]; C22 [pos="-2.4,-1.4"]; C23 [pos="-1.2,-1.9"]; C24 [pos="0,-2.4"]; C25 [pos="1.2,-1.9"]; C26 [pos="2.4,-1.4"]; C27 [pos="3.6,-0.9"]; C28 [pos="-1.2,-2.9"]; C29 [pos="0,-3.4"]; C30 [pos="1.2,-2.9"]; C31 [pos="0,-4.4"]; C32 [pos="-1.2,-3.9"]; C33 [pos="1.2,-3.9"]; // Draw the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- C7; C7 -- C8; C8 -- C9; C9 -- C4; C9 -- C10; C10 -- C11; C11 -- C5; C8 -- C14; C14 -- C15; C15 -- C10; C11 -- C12; C12 -- C13; C13 -- C6; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C12; C14 -- C21; C21 -- C22; C22 -- C16; C19 -- C20; C20 -- C27; C27 -- C26; C26 -- C18; C22 -- C23; C23 -- C24; C24 -- C25; C25 -- C26; C23 -- C28; C28 -- C29; C29 -- C30; C30 -- C25; C28 -- C32; C32 -- C31; C31 -- C33; C33 -- C30; // Add labels for clarity if needed (optional) labelloc="b"; label="Dibenzo[a,j]coronene"; fontsize=12;
}
Aromaticity and Clar's Sextet Rule
The electronic structure of dibenzo[a,j]coronene, like other benzenoid PAHs, can be rationalized using Clar's aromatic π-sextet rule.[4] This model posits that the resonance structure with the maximum number of disjoint, fully aromatic benzene-like rings (sextets) is the most significant contributor to the molecule's ground state. For coronene, this involves three mobile sextets.[5] The annelation of two additional benzene rings in dibenzo[a,j]coronene further influences the distribution of π-electrons, affecting bond lengths, stability, and reactivity. Theoretical studies on related benzo-annelated coronenes confirm that the location of fusion significantly alters the pattern of cyclic conjugation.[6]
Section 2: Synthesis via Intramolecular Aryl-Aryl Fusion
The construction of large, insoluble, and fully conjugated PAHs like dibenzo[a,j]coronene is a significant synthetic challenge. The most powerful and convergent method for this purpose is the Scholl reaction , an oxidative intramolecular cyclodehydrogenation.[7][8] This reaction typically employs a Lewis acid (e.g., FeCl₃, AlCl₃) and an oxidant to forge multiple aryl-aryl bonds in a single step from a carefully designed, non-planar precursor.
A plausible synthetic route to dibenzo[a,j]coronene would involve the Scholl reaction of a precursor like 1,8-di(1-naphthyl)naphthalene . The precursor is designed so that the desired carbon-carbon bonds can be formed through intramolecular cyclization.
Representative Experimental Protocol: Scholl Reaction
This protocol is a representative methodology based on established procedures for synthesizing large PAHs.[1][8] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves hazardous reagents and solvents.
-
Precursor Dissolution : Dissolve the precursor molecule (e.g., 1,8-di(1-naphthyl)naphthalene) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of Lewis Acid : Cool the solution in an ice bath (0 °C). Add a stoichiometric excess of anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) portion-wise. The solution will typically change color dramatically.
-
Reaction Execution : Allow the reaction mixture to stir at room temperature for several hours (e.g., 4-24 hours). The progress can be monitored by taking small aliquots and analyzing them with techniques like mass spectrometry, if soluble intermediates are expected. For many large PAHs, the product will precipitate out of the solution as it forms.
-
Quenching : Carefully quench the reaction by pouring the mixture into a chilled methanol or dilute HCl solution. This will decompose the Lewis acid complex.
-
Isolation and Purification : Collect the solid product by filtration. The crude product is often highly impure and requires extensive purification. This typically involves:
-
Washing the solid with copious amounts of methanol, water, and acetone to remove residual reagents and soluble byproducts.
-
Soxhlet extraction with a suitable solvent to separate the desired product from insoluble polymeric materials.
-
Final purification by high-temperature sublimation under high vacuum, which is often the only effective method for these highly stable, non-volatile compounds.
-
-
Characterization : Confirm the identity and purity of the final product using mass spectrometry, elemental analysis, and, if solubility permits, NMR spectroscopy.
Section 3: Electronic and Photophysical Properties
The extended π-system of dibenzo[a,j]coronene governs its interaction with light, leading to characteristic absorption and emission profiles.
UV-Visible Absorption
Dibenzo[a,j]coronene exhibits a complex UV-visible absorption spectrum with multiple vibronic bands, typical of large, rigid PAHs. The spectrum, available from the NIST Chemistry WebBook, shows strong absorption in the UV and visible regions.[2] The lowest energy absorption band (α-band) is found in the visible region, with more intense bands (p- and β-bands) at higher energies.
| Feature | Wavelength (λ_max, nm) | Molar Absorptivity (log ε) |
| α-band (onset) | ~425 nm | ~4.0 |
| p-band | ~375 - 400 nm | ~5.0 - 5.5 |
| β-band | ~300 - 350 nm | ~4.5 - 5.0 |
| (Data estimated from the NIST UV/Visible Spectrum)[2] |
Fluorescence Emission
Protocol: Spectroscopic Characterization
-
Sample Preparation : Prepare a dilute solution of dibenzo[a,j]coronene in a spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, or toluene). The concentration should be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.
-
UV-Vis Absorption Measurement :
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-500 nm).
-
-
Fluorescence Emission Measurement :
-
Use a spectrofluorometer.
-
Set the excitation wavelength (λ_ex) to a value where the compound absorbs light, typically one of the absorption maxima identified in the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.
-
-
Fluorescence Quantum Yield (Relative Method) :
-
Select a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region (e.g., quinine sulfate or a coronene derivative with a known Φf).[11]
-
Prepare solutions of the standard and the dibenzo[a,j]coronene sample with matched absorbances (< 0.1) at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (I) for both the sample (I_smp) and the standard (I_std).
-
Calculate the quantum yield using the formula: Φ_smp = Φ_std * (I_smp / I_std) * (n_smp² / n_std²) where 'n' is the refractive index of the solvent used for each solution.
-
Section 4: Electrochemical Behavior
Cyclic voltammetry (CV) is a crucial technique for determining the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of a molecule. These levels dictate the ease with which a molecule can be oxidized or reduced and are fundamental to its performance in electronic devices.
While specific CV data for the parent dibenzo[a,j]coronene is scarce, studies on related coronene and dibenzochrysene derivatives show reversible oxidation waves, indicating the formation of stable radical cations.[1][12] The HOMO energy level can be estimated from the onset potential of the first oxidation wave.[10] Furthermore, photoelectron spectroscopy has determined the gas-phase ionization energy of dibenzo[a,j]coronene to be 6.92 eV, which provides a direct measure of its HOMO level in the gas phase.[13]
| Property | Value | Method | Reference |
| Ionization Energy (HOMO) | 6.92 eV | Photoelectron Spectroscopy | [13] |
| Optical Band Gap (E_g) | ~2.92 eV | Estimated from absorption onset (~425 nm) | [2] |
| Estimated LUMO Level | ~ -4.00 eV | Calculated (HOMO - E_g) |
Protocol: Cyclic Voltammetry Measurement
-
Electrochemical Setup : Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a non-aqueous Ag/Ag⁺ electrode).
-
Sample Preparation : Dissolve the dibenzo[a,j]coronene sample in a dry, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Measurement :
-
Purge the solution with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammetry scan over a potential range sufficient to observe the oxidation (and if accessible, reduction) of the compound.
-
After the measurement, add a small amount of an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, and record another voltammogram.
-
-
Data Analysis :
-
Reference all measured potentials to the Fc/Fc⁺ couple, which has a defined absolute potential of -4.8 eV relative to the vacuum level.
-
Determine the onset potential of the first oxidation wave (E_ox_onset).
-
Calculate the HOMO energy level using the empirical formula: E_HOMO (eV) = - [E_ox_onset (vs Fc/Fc⁺) + 4.8][10]
-
The LUMO level can be estimated by adding the optical band gap (E_g) to the HOMO energy: E_LUMO = E_HOMO + E_g.
-
Section 5: Potential Applications
The fundamental properties of dibenzo[a,j]coronene make it a compelling candidate for several advanced applications:
-
Organic Electronics : Its high thermal stability, planarity, and robust electronic structure suggest potential as a hole-transporting or emissive material in OLEDs and as the active semiconductor in OFETs.[14]
-
Molecular Wires and Nanographene Research : As a well-defined segment of graphene, it serves as an ideal model compound for studying charge transport and electronic phenomena in larger carbon nanostructures.
-
Sensing : The observed sensitivity of its fluorescence spectrum to solvent polarity indicates potential for use in chemical sensors designed to probe local molecular environments.[9]
Conclusion
Dibenzo[a,j]coronene is a quintessential polycyclic aromatic hydrocarbon that bridges the gap between smaller aromatic molecules and extended nanographenes. Its rigid, planar structure gives rise to distinct and robust photophysical and electrochemical properties. While its synthesis remains challenging, methods like the Scholl reaction provide a viable, if low-yielding, pathway. The molecule's solvent-sensitive fluorescence and stable electronic states make it a promising platform for future research in materials science, particularly in the development of novel organic electronic devices and chemical sensors. Further investigation into its solid-state packing, charge mobility, and the properties of its functionalized derivatives will undoubtedly unlock new scientific insights and technological applications.
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